

# In Vivo Imaging with TP003 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP003    |           |
| Cat. No.:            | B1681351 | Get Quote |

Initial Assessment: Comprehensive searches for a compound specifically designated "**TP003**" for in vivo imaging in animal models did not yield any publicly available data. It is possible that "**TP003**" is an internal development code, a novel compound not yet described in published literature, or a potential typographical error in the query.

However, our search revealed information on two other similarly named compounds with relevance to cancer research and in vivo studies: SH003, an herbal medicine with anti-cancer properties, and TP-0903, a small molecule inhibitor of Aurora A-PLK1 signaling. This document provides a summary of the available information on these two compounds as potential alternatives of interest.

# Section 1: SH003 - A Potential Candidate for In Vivo Cancer Imaging

SH003 is a newly developed herbal medicine that has demonstrated anti-cancer effects in preclinical studies.[1][2] Its mechanism of action involves the induction of apoptosis and autophagy in cancer cells, making it a candidate for therapeutic development and in vivo imaging studies to monitor treatment response.

# **Signaling Pathway of SH003**

SH003 has been shown to inhibit the STAT3 and mTOR signaling pathways.[2] This inhibition leads to the induction of autophagy. The accumulation of p62/SQSTM1 in autolysosomes, a



consequence of this process, results in the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death in cancer cells.[2][3]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of SH003 in cancer cells.

### In Vivo Studies with SH003

A study utilizing a mouse xenograft model demonstrated that SH003 suppressed the growth of triple-negative breast cancer (TNBC) tumors.[3] This was associated with the downregulation of the endothelial cell marker CD31, suggesting an anti-angiogenic effect.[3]

The following provides a generalized workflow for an in vivo imaging study with a compound like SH003 in a xenograft mouse model.





Click to download full resolution via product page

**Figure 2:** General experimental workflow for in vivo imaging of an anti-cancer agent in a xenograft mouse model.



# **Quantitative Data from SH003 Studies**

While specific quantitative data tables for in vivo imaging of SH003 are not readily available in the public domain, a typical study would generate data that could be presented as follows:

| Treatment Group | Average Tumor<br>Volume (mm³) at<br>Day X | % Tumor Growth Inhibition | Average Bioluminescent/Flu orescent Signal (photons/sec) |
|-----------------|-------------------------------------------|---------------------------|----------------------------------------------------------|
| Vehicle Control | 1500 ± 250                                | 0%                        | $1.5 \times 10^8 \pm 0.3 \times 10^8$                    |
| SH003 (X mg/kg) | 750 ± 150                                 | 50%                       | 0.7 x 10 <sup>8</sup> ± 0.2 x 10 <sup>8</sup>            |

Note: The data above is illustrative and not from a specific study of SH003.

# **Protocols for In Vivo Imaging with SH003**

A detailed protocol would be highly specific to the imaging modality and the particular formulation of SH003. However, a general protocol for a bioluminescence imaging study is outlined below.

Protocol: In Vivo Bioluminescence Imaging of Tumor Growth

- Animal Preparation:
  - Anesthetize tumor-bearing mice using isoflurane (2-3% in oxygen).
  - Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
- Image Acquisition:
  - Wait for 10-15 minutes for luciferin distribution.
  - Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS).
  - Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.



- Acquire a photographic image for anatomical reference.
- Data Analysis:
  - Use the imaging system's software to draw regions of interest (ROIs) around the tumor area.
  - Quantify the bioluminescent signal as total flux (photons/second).
  - Monitor tumor growth over time by comparing signal intensity.

# Section 2: TP-0903 - An Inhibitor of Aurora A-PLK1 Signaling

TP-0903 is a small molecule compound that has been investigated as a therapeutic agent for hematological malignancies.[4][5]

### **Mechanism of Action of TP-0903**

TP-0903 functions by inhibiting the Aurora A-PLK1 signaling pathway.[4][5] This inhibition leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5] The compound has also been shown to inhibit the PI3K/AKT and JAK/STAT3 pathways.[4][5]



Click to download full resolution via product page

Figure 3: Simplified mechanism of action for TP-0903.

## In Vivo Imaging with TP-0903

While the search results detail the in vitro effects of TP-0903, they do not provide specific protocols or data for in vivo imaging studies. However, given its mechanism of action, in vivo imaging could be employed to:

 Monitor tumor growth: Using bioluminescent or fluorescently labeled cancer cell lines in animal models.



- Assess target engagement: Developing and utilizing imaging probes that specifically bind to Aurora A or PLK1.
- Evaluate apoptosis: Using imaging agents that detect apoptotic cells (e.g., Annexin V-based probes).

#### Conclusion:

While no specific information is publicly available for a compound named "**TP003**" in the context of in vivo imaging, the related compounds SH003 and TP-0903 offer insights into potential areas of cancer research where in vivo imaging plays a crucial role. For researchers interested in a compound with a similar designation, investigating the literature for SH003 and TP-0903 may provide a valuable starting point for experimental design and protocol development. Further clarification of the exact compound name is necessary to provide more targeted and accurate application notes.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. SH003 Causes ER Stress-mediated Apoptosis of Breast Cancer Cells via Intracellular ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH003 suppresses breast cancer growth by accumulating p62 in autolysosomes PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TP-0903 Suppresses Aurora A-PLK1 Signaling to Inhibit Proliferation of a Myelodysplastic Syndrome-Derived Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vivo Imaging with TP003 in Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681351#in-vivo-imaging-with-tp003-in-animal-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com